Dihydroxyacetone phosphate

Catalog No.
S567251
CAS No.
57-04-5
M.F
C3H7O6P
M. Wt
170.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroxyacetone phosphate

CAS Number

57-04-5

Product Name

Dihydroxyacetone phosphate

IUPAC Name

(3-hydroxy-2-oxopropyl) dihydrogen phosphate

Molecular Formula

C3H7O6P

Molecular Weight

170.06 g/mol

InChI

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h4H,1-2H2,(H2,6,7,8)

InChI Key

GNGACRATGGDKBX-UHFFFAOYSA-N

SMILES

C(C(=O)COP(=O)(O)O)O

Synonyms

3-Phosphate, Dihydroxyacetone, Dihydroxyacetone 3 Phosphate, Dihydroxyacetone 3-Phosphate, Dihydroxyacetone Phosphate, Phosphate, Dihydroxyacetone

Canonical SMILES

C(C(=O)COP(=O)(O)O)O

Description

Dihydroxyacetone phosphate is a member of the class of glycerone phosphates that consists of glycerone bearing a single phospho substituent. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a primary alpha-hydroxy ketone and a member of glycerone phosphates. It is functionally related to a dihydroxyacetone. It is a conjugate acid of a glycerone phosphate(2-).
Dihydroxyacetone phosphate is an important intermediate in lipid biosynthesis and in glycolysis. Dihydroxyacetone phosphate has been investigated for the treatment of Lymphoma, Large-Cell, Diffuse.
Dihydroxyacetone phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Dihydroxyacetone phosphate is a natural product found in Homo sapiens, Catharanthus roseus, and other organisms with data available.
Dihydroxyacetone phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
An important intermediate in lipid biosynthesis and in glycolysis.

Dihydroxyacetone Phosphate (DHAP) in Glycolysis

Dihydroxyacetone phosphate (DHAP) is a key intermediate in the metabolic pathway known as glycolysis. Glycolysis is the process by which cells convert glucose, a simple sugar, into pyruvate, which can then be further metabolized for energy production. During glycolysis, DHAP is formed from glyceraldehyde 3-phosphate (G3P) by an enzyme called triosephosphate isomerase . DHAP can then be converted back to G3P by the same enzyme, allowing for a regulated flow of metabolites through the pathway.

DHAP as a Substrate for Enzymes in Synthetic Chemistry

Beyond its role in cellular metabolism, DHAP has applications in synthetic chemistry. Due to its specific structure, DHAP can act as a donor molecule in aldol condensations catalyzed by specific aldolase enzymes. Aldol condensations are a powerful tool for carbon-carbon bond formation, allowing for the creation of complex molecules from simpler building blocks. Researchers have identified different types of aldolases that utilize DHAP as a substrate, enabling the formation of a variety of chiral products . However, DHAP is a relatively unstable molecule, posing challenges for its use in large-scale synthesis.

Challenges and Developments in Obtaining DHAP

The aforementioned instability of DHAP necessitates the development of efficient methods for its production . Two main approaches are being explored: chemical synthesis and enzymatic synthesis. Chemical routes often involve the creation of a stable precursor molecule that can be readily converted to DHAP just before use. However, these methods may suffer from low yields, complex purification processes, or the use of hazardous chemicals.

Dihydroxyacetone phosphate is a three-carbon sugar phosphate with the chemical formula C₃H₇O₆P. It exists as an anion, represented as HOCH₂C(O)CH₂OPO₃²⁻. This compound plays a crucial role in various metabolic pathways, particularly in glycolysis and the Calvin cycle. It is formed from the breakdown of fructose 1,6-bisphosphate and can be rapidly isomerized to glyceraldehyde 3-phosphate, another important metabolite in energy production and biosynthesis .

  • Glycolysis: It is generated during the cleavage of fructose 1,6-bisphosphate by the enzyme aldolase. The reaction can be summarized as follows:

    Fructose 1 6 bisphosphateDihydroxyacetone phosphate+Glyceraldehyde 3 phosphate\text{Fructose 1 6 bisphosphate}\rightarrow \text{Dihydroxyacetone phosphate}+\text{Glyceraldehyde 3 phosphate}
  • Isomerization: Dihydroxyacetone phosphate can be converted to glyceraldehyde 3-phosphate via the enzyme triose phosphate isomerase:

    Dihydroxyacetone phosphateGlyceraldehyde 3 phosphate\text{Dihydroxyacetone phosphate}\rightleftharpoons \text{Glyceraldehyde 3 phosphate}
  • Calvin Cycle: In photosynthetic organisms, it is produced from the reduction of 1,3-bisphosphoglycerate by NADPH .

Dihydroxyacetone phosphate plays a vital role in cellular metabolism:

  • Energy Production: As an intermediate in glycolysis, it contributes to ATP generation through substrate-level phosphorylation.
  • Lipid Biosynthesis: It serves as a precursor for glycerol-3-phosphate, which is essential for synthesizing triglycerides and phospholipids .
  • Regulatory Functions: Dihydroxyacetone phosphate has been implicated in regulatory pathways affecting glucose metabolism and may influence cell signaling pathways related to energy homeostasis .

Dihydroxyacetone phosphate can be synthesized through various methods:

  • Enzymatic Pathways: The primary synthesis occurs through glycolysis from fructose 1,6-bisphosphate via aldolase. Additionally, it can be produced from glycerol-3-phosphate through dehydrogenation catalyzed by glycerol-3-phosphate dehydrogenase .
  • Chemical Synthesis: Laboratory synthesis may involve phosphonylation of dihydroxyacetone or similar precursors under controlled conditions to yield dihydroxyacetone phosphate .

Dihydroxyacetone phosphate has several applications:

  • Biotechnology: It is utilized in metabolic engineering to produce biofuels and other valuable chemicals by manipulating metabolic pathways.
  • Pharmaceutical Research: Investigated for potential therapeutic roles in cancer treatment due to its involvement in metabolic regulation and energy pathways .
  • Cosmetics: While not a direct application of dihydroxyacetone phosphate itself, its related compound dihydroxyacetone (a tanning agent) utilizes similar metabolic pathways for skin pigmentation.

Studies have shown that dihydroxyacetone phosphate interacts with various enzymes and metabolic pathways:

  • Enzyme Interactions: It acts as a substrate for enzymes such as aldolase and triose phosphate isomerase, facilitating critical reactions in carbohydrate metabolism .
  • Metabolic Regulation: Research indicates that it may stabilize complexes involving glucose-6-phosphate dehydrogenase and tumor suppressor proteins, thereby influencing metabolic fluxes and cellular responses to oxidative stress .

Dihydroxyacetone phosphate shares structural and functional similarities with several other compounds. Here are a few notable examples:

Compound NameStructureRole/Function
Glyceraldehyde 3-phosphateC₃H₈O₆PDirectly involved in glycolysis; interconvertible with dihydroxyacetone phosphate.
Glycerol 3-phosphateC₃H₉O₆PPrecursor for triglyceride synthesis; involved in lipid metabolism.
Fructose 1,6-bisphosphateC₆H₁₄O₁₂P₂Precursor to dihydroxyacetone phosphate; key intermediate in glycolysis.
Ribulose 1,5-bisphosphateC₅H₁₄O₁₄P₂Involved in the Calvin cycle; precursor to dihydroxyacetone phosphate production.

Uniqueness of Dihydroxyacetone Phosphate

Dihydroxyacetone phosphate is unique due to its dual role in both energy metabolism and biosynthesis. Unlike many other three-carbon compounds, it serves as a critical junction point connecting carbohydrate metabolism with lipid biosynthesis and energy production pathways. Its ability to rapidly interconvert with other metabolites allows it to play a flexible role in cellular metabolism under varying physiological conditions .

Dihydroxyacetone phosphate represents a critical three-carbon intermediate in the glycolytic pathway, generated through the aldolase-catalyzed cleavage of fructose 1,6-bisphosphate [1] [2]. This metabolite undergoes rapid and reversible isomerization to glyceraldehyde 3-phosphate through the action of triosephosphate isomerase, a reaction fundamental to maintaining glycolytic flux [10]. The enzyme catalyzes this interconversion via an enediol intermediate mechanism, where the nucleophilic glutamate 165 residue deprotonates the substrate to facilitate the structural rearrangement [4] [10].

The physiological significance of this interconversion extends beyond simple structural rearrangement, as it enables both three-carbon products of aldolase to contribute to downstream glycolytic reactions [1] [2]. Under standard cellular conditions, the equilibrium strongly favors dihydroxyacetone phosphate formation, with an equilibrium constant of approximately 22 at physiological temperature and pH, resulting in 96% dihydroxyacetone phosphate and 4% glyceraldehyde 3-phosphate at equilibrium [13].

Kinetic Parameters of Triosephosphate Isomerase

Triosephosphate isomerase exhibits remarkable catalytic efficiency, approaching the theoretical limit of enzyme performance with kinetic parameters that demonstrate near-perfect catalytic optimization [10] [13]. The enzyme displays distinct kinetic characteristics depending on the substrate and reaction direction, with glyceraldehyde 3-phosphate typically showing higher catalytic efficiency than dihydroxyacetone phosphate [14].

Enzyme VariantSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Wild-type Triosephosphate IsomeraseDihydroxyacetone Phosphate25043001.7 × 10⁷ [10]
Wild-type Triosephosphate IsomeraseGlyceraldehyde 3-phosphate2843001.5 × 10⁸ [10]
Wild-type Trypanosoma brucei Triosephosphate IsomeraseGlyceraldehyde 3-phosphate25021008.4 × 10⁶ [14]
P168A Mutant Triosephosphate IsomeraseGlyceraldehyde 3-phosphate91242.6 × 10⁵ [14]
I172A Mutant Triosephosphate IsomeraseGlyceraldehyde 3-phosphate150128.0 × 10⁴ [14]
P168A/I172A Double MutantGlyceraldehyde 3-phosphate510.017340 [14]

The pH dependence of triosephosphate isomerase reveals apparent pKa values of 6.0 and 9.0 in the kinetic parameters, with sigmoid pH-dependences of kcat showing apparent pKa values around 6.0 [9]. These observations support a mechanism involving a single base on the enzyme providing an efficient proton-shuttling mechanism for the isomerization reaction [9]. The enzyme demonstrates exceptional thermal stability and maintains activity across a broad pH range, reflecting its evolutionary optimization for cellular conditions [25].

Site-directed mutagenesis studies have revealed the critical importance of specific residues in maintaining catalytic efficiency [14]. The P168A/I172A double substitution causes a dramatic 120,000-fold decrease in kcat for glyceraldehyde 3-phosphate isomerization, demonstrating the essential role of these residues in transition state stabilization [14]. These mutations eliminate most of the catalytic advantage of the enzyme compared to small amine bases, highlighting the sophisticated nature of the enzyme's active site architecture [14].

Isotope Effects in Enediolate Intermediate Formation

Isotope effect studies have provided fundamental insights into the mechanism of triosephosphate isomerase catalysis, particularly regarding the formation and properties of the enediolate intermediate [42] [46]. Primary deuterium kinetic isotope effects demonstrate the involvement of carbon-hydrogen bond breaking in the rate-determining step, with observed values providing mechanistic information about transition state structure [42].

Isotope TypePositionKinetic Isotope EffectMechanistic InterpretationReference
²H (Deuterium)C1-H of Dihydroxyacetone Phosphate2.9Primary effect indicating C-H bond breaking [42]
³H (Tritium)C1-H of Dihydroxyacetone PhosphateComplete exchangeEnediolate intermediate formation [42]
¹³CC1 of Dihydroxyacetone Phosphate1.016Secondary effect from hybridization change [44]
²H (Deuterium)C2-H of Glyceraldehyde 3-phosphateNo effectNon-rate-limiting protonation step [42]

Tritium exchange experiments reveal that dihydroxyacetone phosphate incubated with triosephosphate isomerase in tritiated water exhibits nearly identical specific radioactivity to the solvent, while insignificant labeling occurs in the absence of enzyme [42]. These results demonstrate that carbon-bound protons exchange with solvent through an enzyme-bound intermediate, supporting the enediolate mechanism [42].

Stereospecific labeling studies using [1(R)-³H]dihydroxyacetone phosphate under irreversible conditions show less than 6% radioactivity retention in the product 3-phosphoglycerate, while the enantiomeric [1(S)-³H]dihydroxyacetone phosphate retains all radioactivity in the product [42]. This stereospecificity confirms the precise geometric requirements of the active site and the specific abstraction of the pro-R hydrogen during catalysis [42].

The deuterium kinetic isotope effect of kcat(H)/kcat(D) = 2.9 observed with [1(R)-²H]dihydroxyacetone phosphate reflects the primary kinetic isotope effect on proton abstraction to form the enediolate intermediate [42]. The absence of isotope effects with [2-²H]glyceraldehyde 3-phosphate indicates that the deuterium is removed during enediolate formation but that the subsequent protonation step does not limit the overall reaction rate [42].

Calvin Cycle Integration: Dihydroxyacetone Phosphate in Photosynthetic Carbon Reduction

Dihydroxyacetone phosphate serves as a crucial intermediate in the Calvin cycle, participating in both the reduction and regeneration phases of photosynthetic carbon fixation [16] [17]. The molecule is generated through the reduction of 1,3-bisphosphoglycerate by glyceraldehyde 3-phosphate dehydrogenase using NADPH as the reducing agent [18] [22]. This reduction represents one of the key energy-requiring steps where the chemical energy of ATP and the reducing power of NADPH from light-dependent reactions are utilized to produce sugars [16].

In the regeneration phase of the Calvin cycle, dihydroxyacetone phosphate undergoes isomerization to glyceraldehyde 3-phosphate catalyzed by triosephosphate isomerase [16] [19]. This interconversion is essential for the subsequent aldolase-catalyzed condensation reactions that regenerate ribulose 1,5-bisphosphate, the carbon dioxide acceptor molecule [16]. The aldolase enzyme combines glyceraldehyde 3-phosphate and dihydroxyacetone phosphate to form fructose 1,6-bisphosphate, which is then converted to fructose 6-phosphate by fructose-1,6-bisphosphatase [16] [17].

The metabolic fate of dihydroxyacetone phosphate in photosynthetic tissues demonstrates the integration between the Calvin cycle and other biosynthetic pathways [24]. A portion of the dihydroxyacetone phosphate produced exits the cycle and serves as a precursor for sucrose and starch synthesis, representing the net carbon gain from photosynthesis [24]. Additionally, dihydroxyacetone phosphate provides intermediates for various biosynthetic pathways within the chloroplast, including amino acid and fatty acid synthesis [24].

Experimental studies using intact spinach chloroplasts have demonstrated the capacity for carbon dioxide fixation when dihydroxyacetone phosphate is supplied as a substrate in the presence of the photosynthetic inhibitor DCMU [21]. Under these conditions, substantial carbon dioxide fixation occurs in the light but not in the dark, with the highest rates observed when dihydroxyacetone phosphate is provided as the substrate [21]. These results provide direct evidence for cyclic photophosphorylation in intact chloroplasts and demonstrate the metabolic flexibility of the Calvin cycle machinery [21].

The isotopic labeling patterns observed in Calvin cycle intermediates reflect the specific metabolic transformations involving dihydroxyacetone phosphate [20]. Carbon-13 labeling studies reveal that carbon 3 of dihydroxyacetone phosphate becomes incorporated into specific positions of the regenerated ribulose 5-phosphate, with the labeling pattern providing insights into the stereochemistry and mechanism of the cycle [20]. The observation that triose phosphate isomerase may not be in chemical equilibrium during active photosynthesis suggests that the dihydroxyacetone phosphate-glyceraldehyde 3-phosphate interconversion can influence the overall efficiency of carbon fixation [20].

Glycerolipid Biosynthesis: Dihydroxyacetone Phosphate Acylation Mechanisms

Dihydroxyacetone phosphate serves as an alternative precursor for glycerolipid biosynthesis through the acyl-dihydroxyacetone phosphate pathway, which operates in parallel to the classical glycerol 3-phosphate pathway [25] [26]. This pathway is particularly significant in certain cell types and under specific metabolic conditions, with the relative contribution varying depending on the cellular context and nutritional state [28] [29].

The initial step of the dihydroxyacetone phosphate pathway involves the acylation of dihydroxyacetone phosphate by dihydroxyacetone phosphate acyltransferase, utilizing long-chain acyl-coenzyme A substrates [25] [30]. This enzyme exhibits distinct kinetic properties with an apparent Km of 1.27 mM for dihydroxyacetone phosphate and a Vmax of 5.9 nmol/min/mg protein in yeast microsomal preparations [25]. The enzyme demonstrates selectivity for saturated fatty acids during the acylation reaction, which may contribute to the observed preponderance of saturated fatty acids at the sn-1 position of natural phospholipids [28].

EnzymeSubstrateKm (mM)Vmax (nmol/min/mg)pH OptimumReference
Dihydroxyacetone Phosphate AcyltransferaseDihydroxyacetone Phosphate1.275.97.4 [25]
Glycerol 3-Phosphate AcyltransferaseGlycerol 3-Phosphate0.2812.66.5 [25]
Dihydroxyacetone Phosphate Acyltransferase (Adipocytes)Dihydroxyacetone Phosphate0.0409.7- [41]
Glycerol 3-Phosphate Acyltransferase (Adipocytes)Glycerol 3-Phosphate0.00815.6- [41]

The acyl-dihydroxyacetone phosphate produced by the acyltransferase undergoes reduction to 1-acyl-glycerol 3-phosphate by acyl-dihydroxyacetone phosphate reductase, utilizing NADPH as the reducing agent [25] [29]. This reduction step distinguishes the dihydroxyacetone phosphate pathway from the glycerol 3-phosphate pathway, which utilizes NADH for the reduction of dihydroxyacetone phosphate to glycerol 3-phosphate [29]. The different cofactor requirements enable experimental discrimination between the two pathways using isotopically labeled NAD(P)H [29].

Studies using mouse liver and tumor cell preparations have demonstrated that the acyl-dihydroxyacetone phosphate pathway can contribute significantly to glycerolipid synthesis [28] [29]. In Ehrlich ascites tumor cells, this pathway plays a dominant role in phospholipid synthesis, related to the reported deficiency of glycerol 3-phosphate dehydrogenase in tumor cells [29]. The pathway's contribution can be quantified by measuring the incorporation of radioactivity from tritium-labeled NADH and NADPH into the C-2 position of lipid glycerol [29].

The subcellular distribution of dihydroxyacetone phosphate acyltransferase activity varies among different organisms and cell types [26]. In mammalian cells, the enzyme activity is found in mitochondria, microsomes, and peroxisomes, with different substrate specificities and regulatory properties in each compartment [26]. In yeast, both glycerol 3-phosphate and dihydroxyacetone phosphate can be utilized for acylation reactions in the microsomal fraction, suggesting the presence of enzymes capable of utilizing both substrates [26].

Ether Lipid Production in Protozoan Pathogens

Protozoan pathogens utilize dihydroxyacetone phosphate as the essential starting material for ether lipid biosynthesis, a pathway that is crucial for membrane structure and, in some cases, virulence [32] [34]. The pathway begins with the acylation of dihydroxyacetone phosphate by dihydroxyacetone phosphate acyltransferase to yield acyl-dihydroxyacetone phosphate, followed by the action of alkyl-dihydroxyacetone phosphate synthase, which replaces the acyl group with a fatty alcohol to introduce the characteristic ether linkage [34] [35].

In Trypanosoma brucei, the causative agent of sleeping sickness, dihydroxyacetone phosphate acyltransferase activity is mediated by two distinct enzymes with different subcellular localizations [34]. The primary enzyme localizes to glycosomes, which are peroxisome-related organelles unique to trypanosomatid parasites, while a secondary enzyme resides in the endoplasmic reticulum [34]. These enzymes exhibit slightly different specificities regarding fatty acyl-CoA donors, contributing to the diversity of ether lipid species produced [34].

The alkyl-dihydroxyacetone phosphate synthase enzyme represents the committed step in ether lipid biosynthesis, as its product serves as the obligate precursor for all ether glycerophospholipids [34] [35]. This enzyme contains an essential flavin adenine dinucleotide cofactor that directly participates in the catalytic mechanism [35]. Upon incubation with the substrate palmitoyl-dihydroxyacetone phosphate, the flavin moiety undergoes reduction, indicating substrate oxidation in the initial catalytic step [35]. The subsequent addition of hexadecanol to the reduced enzyme species results in efficient reoxidation of the flavin cofactor, completing the exchange reaction [35].

Genetic studies in Trypanosoma brucei have demonstrated that alkyl-dihydroxyacetone phosphate synthase is dispensable for normal growth but essential for ether glycerophospholipid production [34]. Deletion of the gene encoding this enzyme results in severe decreases in ether glycerophospholipids, particularly in phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine species [34]. The mutant parasites compensate by producing slightly more conventional phosphatidylcholine, demonstrating the cellular adaptation to altered membrane lipid composition [34].

In Leishmania major, another important protozoan pathogen, the alkyl-dihydroxyacetone phosphate synthase enzyme contributes to virulence through the production of ether glycerophospholipid-based virulence factors [34]. The enzyme's importance extends beyond basic membrane function to include roles in host-pathogen interactions and disease progression [34]. Similar enzymatic machinery has been identified in other parasitic protozoa, including Toxoplasma gondii, where ether lipid synthesis contributes to membrane biogenesis during the rapid division of the tachyzoite stage [32].

Structural Basis of Triosephosphate Isomerase Substrate Specificity

Triosephosphate isomerase catalyzes the reversible interconversion of dihydroxyacetone phosphate and d-glyceraldehyde 3-phosphate through a sophisticated structural framework that ensures exquisite substrate specificity [1] [2]. The enzyme's active site is strategically positioned at the C-terminus of the characteristic TIM barrel structure, an α8β8-barrel architecture comprising eight central β-strands surrounded by eight α-helices [3] [4]. This homodimeric enzyme, with a molecular mass of approximately 53 kilodaltons, operates through independent active sites in each subunit, where catalytic efficiency depends critically on precise positioning of key active site residues and coordinated conformational dynamics [3] [5].

Active-Site Residue Interactions: Glutamic Acid-165 and Histidine-95 Roles

The catalytic mechanism of triosephosphate isomerase relies fundamentally on the precise orchestration of two critical active site residues: glutamic acid-165, which functions as the catalytic base, and histidine-95, which serves as the general acid catalyst [2] [6] [5]. These residues work in concert to facilitate the formation of the enediol intermediate that characterizes the isomerization reaction.

Glutamic Acid-165 Catalytic Base Function

Glutamic acid-165 represents the central catalytic residue responsible for initiating the isomerization reaction through proton abstraction from the carbon-1 position of dihydroxyacetone phosphate [2] [7]. The carboxyl group of glutamic acid-165 undergoes significant modulation of its acid-base properties upon substrate binding, with the apparent pKa shifting from approximately 4.0 in the free enzyme to greater than 7.5 in the phosphate-bound complex [2]. This dramatic elevation in pKa, representing an increase of more than 3.0 pH units, demonstrates the enzyme's ability to fine-tune the reactivity of the catalytic base through environmental perturbations within the active site.

The positioning of glutamic acid-165 within the active site architecture achieves optimal geometric alignment for proton transfer reactions. Crystallographic analysis reveals that the carboxylate oxygen of glutamic acid-165 maintains an unprecedented close interaction with both the ketone carbon and the α-hydroxy carbon of dihydroxyacetone phosphate, with carbon-oxygen distances of approximately 3.0 Angstroms [8]. This proximity enables stereoelectronically favorable proton transfer involving these reactive centers, ensuring efficient catalysis through optimal orbital overlap during the transition state.

The conformational flexibility of glutamic acid-165 represents a crucial feature enabling its dual role in both proton abstraction and subsequent proton donation during the catalytic cycle [9] [10]. High-resolution crystallographic studies have revealed that glutamic acid-165 can adopt multiple discrete conformations within the closed, liganded active site. In catalytically competent complexes, the residue adopts a "swung in" conformation ideal for catalysis, whereas in certain inhibitor complexes or non-productive binding modes, it assumes a "swung out" conformation unsuitable for efficient proton transfer [11] [9].

The dynamic properties of the glutamic acid-165 side chain enable sophisticated proton shuttling mechanisms during the catalytic cycle. Two distinct mechanistic pathways have been proposed for triosephosphate isomerase: the classical mechanism and the criss-cross mechanism [7] [5]. In the criss-cross mechanism, glutamic acid-165 carries out all proton transfer steps, including transfer from carbon-1 of dihydroxyacetone phosphate to oxygen-2 of the enediol intermediate, and subsequently from oxygen-1 of the enediol to carbon-2 of the product glyceraldehyde 3-phosphate. This mechanism requires significant conformational mobility of the glutamic acid-165 side chain, achieved through a sliding motion of the carboxylate group above the enediolate plane [5] [10].

Histidine-95 General Acid Catalyst Properties

Histidine-95 functions as the general acid component of the catalytic mechanism, facilitating polarization of the substrate carbonyl group and participating in proton transfer reactions [6] [7] [12]. Unlike typical general acid catalysts, histidine-95 operates primarily in its neutral form rather than the protonated imidazolium state typically associated with general acid catalysis [4]. This unusual protonation state results from stabilization of the neutral histidine through hydrogen bonding interactions with backbone atoms, particularly accepting a hydrogen bond from the backbone amide nitrogen of a residue at the N-terminus of an adjacent α-helix [4].

The positioning of histidine-95 within the active site enables intimate contact with both oxygen atoms of the dihydroxyacetone phosphate substrate. Crystallographic analysis demonstrates that the imidazole nitrogen of histidine-95 maintains close contacts with the substrate's oxygen-1 and oxygen-2 atoms, with nitrogen-oxygen distances of 3.0 Angstroms and 2.6 Angstroms, respectively [8]. These interactions facilitate electrophilic stabilization of the developing negative charge during enolate formation, while simultaneously positioning the histidine residue for subsequent proton transfer reactions.

The mechanistic role of histidine-95 extends beyond simple electrostatic stabilization to include direct participation in proton transfer events. In the classical mechanism, histidine-95 functions as both a proton donor and acceptor, facilitating the formation and breakdown of the enediol intermediate [7]. The neutral form of histidine-95 can function effectively as an acid catalyst by protonating the enolate oxygen, which possesses sufficient basicity to deprotonate neutral histidine with its pKa of approximately 14 [4].

Physical Description

Solid

XLogP3

-2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

169.99802494 g/mol

Monoisotopic Mass

169.99802494 g/mol

Heavy Atom Count

10

UNII

T7KF2T6W95

Other CAS

57-04-5

Wikipedia

Dihydroxyacetone_phosphate

General Manufacturing Information

2-Propanone, 1-hydroxy-3-(phosphonooxy)-: INACTIVE

Dates

Last modified: 07-20-2023

Deciphering the Aldolase Function of STM3780 from a Bovine Enteric Infection-Related Gene Cluster in

Yuan Zhi, Dao Feng Xiang, Tamari Narindoshvili, Helene Andrews-Polymenis, Frank M Raushel
PMID: 33231431   DOI: 10.1021/acs.biochem.0c00768

Abstract

Non-typhoidal
are capable of colonizing livestock and humans, where they can progressively cause disease. Previously, a library of targeted single-gene deletion mutants of
serotype Typhimurium was inoculated to ligated ileal loops in calves to identify genes under selection. Of those genes identified, a cluster of genes is related to carbohydrate metabolism and transportation. It is proposed that an incoming carbohydrate is first phosphorylated by a phosphoenolpyruvate-dependent phosphotransferase system. The metabolite is further phosphorylated by the kinase STM3781 and then cleaved by the aldolase STM3780. STM3780 is functionally annotated as a class II fructose-bisphosphate aldolase. The aldolase was purified to homogeneity, and its aldol condensation activity with a range of aldehydes was determined. In the condensation reaction, STM3780 was shown to catalyze the abstraction of the pro-
hydrogen from C3 of dihydroxyacetone and subsequent formation of a carbon-carbon bond with
stereochemistry at C3 and
stereochemistry at C4. The best aldehyde substrate was identified as l-threouronate. Surprisingly, STM3780 was also shown to catalyze the condensation of two molecules of dihydroxyacetone phosphate to form the branched carbohydrate dendroketose bisphosphate.


Standard Gibbs energy of metabolic reactions: IV. Triosephosphate isomerase reaction

Thorsten Greinert, Kristina Baumhove, Gabriele Sadowski, Christoph Held
PMID: 31981743   DOI: 10.1016/j.bpc.2020.106330

Abstract

The glycolytic pathway is present in most organisms and represents a central part of the energy production mechanism in a cell. For a general understanding of glycolysis, the investigation from a thermodynamic point of view is essential and allows realising thermodynamic feasibility analyses under in vivo conditions. However, available literature standard Gibbs energies of reaction, Δ
g'
, are calculated using equilibrium-molality ratios K
', which might lead to a misinterpretation of the glycolytic pathway. It was the aim of this work to thermodynamically investigate the triosephosphate isomerase (TPI) reaction to provide new activity-based reaction data. In vitro equilibrium experiments were performed, and activity coefficients were predicted with the equation of state electrolyte PC-SAFT (ePC-SAFT). The combination of experimental concentrations and predicted activity coefficients yielded the thermodynamic equilibrium constant K
and a new value for Δ
g'
(298.15 K, pH 7) = 7.1 ± 0.3 kJ mol
. The availability of the new Δ
g'
value allowed predicting influences of the reaction medium on the reaction equilibrium of the TPI reaction. In this work, influences of the initial substrate concentration, pH and Mg
concentration on the reaction equilibrium were investigated and a method is presented to predict these influences. The higher the substrate concentration and the higher the temperature, the stronger the reaction equilibrium is shifted on the product side. While the pH did not have a significant influence on the reaction equilibrium, Mg
yielded a shift of the reaction equilibrium to the substrate side. All these effects were predicted correctly with ePC-SAFT. Based on the ePC-SAFT predictions we concluded that a charge-reduction of the product by complexation of the product with Mg
was responsible for the strong influence of Mg
on the reaction equilibrium. Finally, the standard enthalpy of reaction of Δ
h
(pH 7) = 18 ± 7 kJ mol
was determined with the equilibrium constants K
at 298.15 K, 304.15 K and 310.15 K using the van 't Hoff equation.


One-Pot Multienzyme Synthesis of Rare Ketoses from Glycerol

Zijie Li, Fen Li, Li Cai, Zhou Chen, Ling Qin, Xiao-Dong Gao
PMID: 31961681   DOI: 10.1021/acs.jafc.9b06748

Abstract

A facile approach is introduced here for the synthesis of rare ketoses from glycerol and d-/l-glyceraldehyde (d-/l-GA). The reactions were carried out in a one-pot multienzyme fashion in which the only carbon source is glycerol. In the enzymatic cascade, glycerol is phosphorylated and then oxidized at C2 to afford dihydroxyacetone phosphate (DHAP), the key donor for enzymatic aldol reaction. Meanwhile, the primary alcohol of glycerol is also oxidized to give the acceptor molecule GA in situ (d- or l-isomer could be formed stereospecifically with either alditol oxidase or horse liver alcohol dehydrogenase). Different DHAP-dependent aldolases were used to generate the aldol adducts (rare ketohexose phosphates) with various stereoconfigurations and diastereomeric ratios. It is worth noting that the enzyme that catalyzes the phosphorylation reaction in the first step could also help recycle the phosphate in the last step to provide free rare sugar molecules. This study provides a useful method for rare ketose synthesis on a 100 mg to g scale, starting from relatively inexpensive materials which solved the problem of supplying both glycerol 3-phosphate and GA in our previous work. It also demonstrates an example of green synthesis due to highly efficient carbon usage and recycling of cofactors.


Hydride Transfer Catalyzed by Glycerol Phosphate Dehydrogenase: Recruitment of an Acidic Amino Acid Side Chain to Rescue a Damaged Enzyme

Rui He, Judith R Cristobal, Naiji Jabin Gong, John P Richard
PMID: 33305938   DOI: 10.1021/acs.biochem.0c00801

Abstract

K120 of glycerol 3-phosphate dehydrogenase (GPDH) lies close to the carbonyl group of the bound dihydroxyacetone phosphate (DHAP) dianion. pH rate (pH 4.6-9.0) profiles are reported for
and (
/
)
for wild type and K120A GPDH-catalyzed reduction of DHAP by NADH, and for (
/
) for activation of the variant-catalyzed reduction by CH
CH
NH
, where
and
are apparent dissociation constants for CH
CH
NH
and DHAP, respectively. These profiles provide evidence that the K120 side chain cation, which is stabilized by an ion-pairing interaction with the D260 side chain, remains protonated between pH 4.6 and 9.0. The profiles for wild type and K120A variant GPDH show downward breaks at a similar pH value (7.6) that are attributed to protonation of the K204 side chain, which also lies close to the substrate carbonyl oxygen. The pH profiles for (
/
)
and (
/
) for the K120A variant show that the monoprotonated form of the variant is activated for catalysis by CH
CH
NH
but has no detectable activity, compared to the diprotonated variant, for unactivated reduction of DHAP. The pH profile for
shows that the monoprotonated K120A variant is active toward reduction of enzyme-bound DHAP, because of activation by a ligand-driven conformational change. Upward breaks in the pH profiles for
and (
/
)
for K120A GPDH are attributed to protonation of D260. These breaks are consistent with the functional replacement of K120 by D260, and a plasticity in the catalytic roles of the active site side chains.


Nuclear dihydroxyacetone phosphate signals nutrient sufficiency and cell cycle phase to global histone acetylation

Jiao-Jiao Zhang, Ting-Ting Fan, Yun-Zi Mao, Jun-Li Hou, Meng Wang, Min Zhang, Yan Lin, Lei Zhang, Guo-Quan Yan, Yan-Peng An, Jun Yao, Cheng Zhang, Peng-Cheng Lin, Yi-Yuan Yuan, Jian-Yuan Zhao, Wei Xu, Shi-Min Zhao
PMID: 34140692   DOI: 10.1038/s42255-021-00405-8

Abstract

Global histone acetylation varies with changes in the nutrient and cell cycle phases; however, the mechanisms connecting these variations are not fully understood. Herein, we report that nutrient-related and cell-cycle-regulated nuclear acetate regulates global histone acetylation. Histone deacetylation-generated acetate accumulates in the nucleus and induces histone hyperacetylation. The nuclear acetate levels were controlled by glycolytic enzyme triosephosphate isomerase 1 (TPI1). Cyclin-dependent kinase 2 (CDK2), which is phosphorylated and activated by nutrient-activated mTORC1, phosphorylates TPI1 Ser 117 and promotes nuclear translocation of TPI1, decreases nuclear dihydroxyacetone phosphate (DHAP) and induces nuclear acetate accumulation because DHAP scavenges acetate via the formation of 1-acetyl-DHAP. CDK2 accumulates in the cytosol during the late G1/S phases. Inactivation or blockade of nuclear translocation of TPI1 abrogates nutrient-dependent and cell-cycle-dependent global histone acetylation, chromatin condensation, gene transcription and DNA replication. These results identify the mechanism of maintaining global histone acetylation by nutrient and cell cycle signals.


Exogenous exposure to dihydroxyacetone mimics high fructose induced oxidative stress and mitochondrial dysfunction

Raj Mehta, Manoj Sonavane, Marie E Migaud, Natalie R Gassman
PMID: 33496975   DOI: 10.1002/em.22425

Abstract

Dihydroxyacetone (DHA) is a three-carbon sugar that is the active ingredient in sunless tanning products and a by-product of electronic cigarette (e-cigarette) combustion. Increased use of sunless tanning products and e-cigarettes has elevated exposures to DHA through inhalation and absorption. Studies have confirmed that DHA is rapidly absorbed into cells and can enter into metabolic pathways following phosphorylation to dihydroxyacetone phosphate (DHAP), a product of fructose metabolism. Recent reports have suggested metabolic imbalance and cellular stress results from DHA exposures. However, the impact of elevated exposure to DHA on human health is currently under-investigated. We propose that exogenous exposures to DHA increase DHAP levels in cells and mimic fructose exposures to produce oxidative stress, mitochondrial dysfunction, and gene and protein expression changes. Here, we review cell line and animal model exposures to fructose to highlight similarities in the effects produced by exogenous exposures to DHA. Given the long-term health consequences of fructose exposure, this review emphasizes the pressing need to further examine DHA exposures from sunless tanning products and e-cigarettes.


Dihydroxyacetone phosphate signals glucose availability to mTORC1

Jose M Orozco, Patrycja A Krawczyk, Sonia M Scaria, Andrew L Cangelosi, Sze Ham Chan, Tenzin Kunchok, Caroline A Lewis, David M Sabatini
PMID: 32719541   DOI: 10.1038/s42255-020-0250-5

Abstract

The mechanistic target of rapamycin complex 1 (mTORC1) kinase regulates cell growth by setting the balance between anabolic and catabolic processes. To be active, mTORC1 requires the environmental presence of amino acids and glucose. While a mechanistic understanding of amino acid sensing by mTORC1 is emerging, how glucose activates mTORC1 remains mysterious. Here, we used metabolically engineered human cells lacking the canonical energy sensor AMP-activated protein kinase to identify glucose-derived metabolites required to activate mTORC1 independent of energetic stress. We show that mTORC1 senses a metabolite downstream of the aldolase and upstream of the GAPDH-catalysed steps of glycolysis and pinpoint dihydroxyacetone phosphate (DHAP) as the key molecule. In cells expressing a triose kinase, the synthesis of DHAP from DHA is sufficient to activate mTORC1 even in the absence of glucose. DHAP is a precursor for lipid synthesis, a process under the control of mTORC1, which provides a potential rationale for the sensing of DHAP by mTORC1.


The pentose phosphate pathway of cellulolytic clostridia relies on 6-phosphofructokinase instead of transaldolase

Jeroen G Koendjbiharie, Shuen Hon, Martin Pabst, Robert Hooftman, David M Stevenson, Jingxuan Cui, Daniel Amador-Noguez, Lee R Lynd, Daniel G Olson, Richard van Kranenburg
PMID: 31871051   DOI: 10.1074/jbc.RA119.011239

Abstract

The genomes of most cellulolytic clostridia do not contain genes annotated as transaldolase. Therefore, for assimilating pentose sugars or for generating C
precursors (such as ribose) during growth on other (non-C
) substrates, they must possess a pathway that connects pentose metabolism with the rest of metabolism. Here we provide evidence that for this connection cellulolytic clostridia rely on the sedoheptulose 1,7-bisphosphate (SBP) pathway, using pyrophosphate-dependent phosphofructokinase (PP
-PFK) instead of transaldolase. In this reversible pathway, PFK converts sedoheptulose 7-phosphate (S7P) to SBP, after which fructose-bisphosphate aldolase cleaves SBP into dihydroxyacetone phosphate and erythrose 4-phosphate. We show that PP
-PFKs of
and C
indeed can convert S7P to SBP, and have similar affinities for S7P and the canonical substrate fructose 6-phosphate (F6P). By contrast, (ATP-dependent) PfkA of
, which does rely on transaldolase, had a very poor affinity for S7P. This indicates that the PP
-PFK of cellulolytic clostridia has evolved the use of S7P. We further show that
contains a significant SBP pool, an unusual metabolite that is elevated during growth on xylose, demonstrating its relevance for pentose assimilation. Last, we demonstrate that a second PFK of
that operates with ATP and GTP exhibits unusual kinetics toward F6P, as it appears to have an extremely high degree of cooperative binding, resulting in a virtual on/off switch for substrate concentrations near its
value. In summary, our results confirm the existence of an SBP pathway for pentose assimilation in cellulolytic clostridia.


A bifunctional salvage pathway for two distinct S-adenosylmethionine by-products that is widespread in bacteria, including pathogenic Escherichia coli

Justin A North, John A Wildenthal, Tobias J Erb, Bradley S Evans, Kathryn M Byerly, John A Gerlt, Fred R Tabita
PMID: 31950558   DOI: 10.1111/mmi.14459

Abstract

S-adenosyl-l-methionine (SAM) is a necessary cosubstrate for numerous essential enzymatic reactions including protein and nucleotide methylations, secondary metabolite synthesis and radical-mediated processes. Radical SAM enzymes produce 5'-deoxyadenosine, and SAM-dependent enzymes for polyamine, neurotransmitter and quorum sensing compound synthesis produce 5'-methylthioadenosine as by-products. Both are inhibitory and must be addressed by all cells. This work establishes a bifunctional oxygen-independent salvage pathway for 5'-deoxyadenosine and 5'-methylthioadenosine in both Rhodospirillum rubrum and Extraintestinal Pathogenic Escherichia coli. Homologous genes for this pathway are widespread in bacteria, notably pathogenic strains within several families. A phosphorylase (Rhodospirillum rubrum) or separate nucleoside and kinase (Escherichia coli) followed by an isomerase and aldolase sequentially function to salvage these two wasteful and inhibitory compounds into adenine, dihydroxyacetone phosphate and acetaldehyde or (2-methylthio)acetaldehyde during both aerobic and anaerobic growth. Both SAM by-products are metabolized with equal affinity during aerobic and anaerobic growth conditions, suggesting that the dual-purpose salvage pathway plays a central role in numerous environments, notably the human body during infection. Our newly discovered bifunctional oxygen-independent pathway, widespread in bacteria, salvages at least two by-products of SAM-dependent enzymes for carbon and sulfur salvage, contributing to cell growth.


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